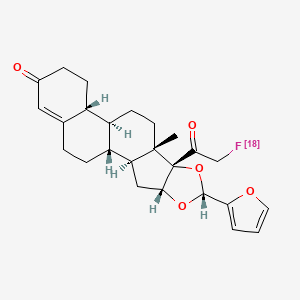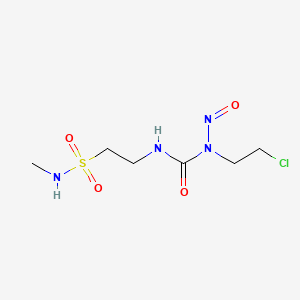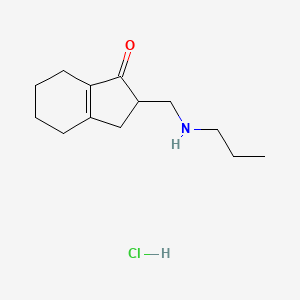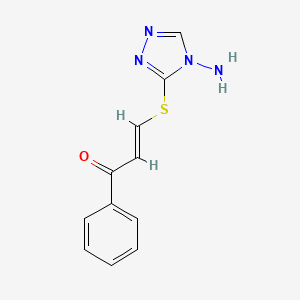
4-Amino-3-benzoylvinylthio-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-benzoylvinylthio-1,2,4-triazole: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-benzoylvinylthio-1,2,4-triazole typically involves the reaction of 4-amino-1,2,4-triazole-3-thiol with benzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or ethanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted triazoles.
Scientific Research Applications
Chemistry: 4-Amino-3-benzoylvinylthio-1,2,4-triazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. It has shown promising results in inhibiting the growth of certain cancer cell lines and pathogenic microorganisms .
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in oncology and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its properties make it suitable for use in coatings, adhesives, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Amino-3-benzoylvinylthio-1,2,4-triazole involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes such as tyrosinase and other oxidoreductases, leading to the disruption of essential metabolic pathways. Additionally, it can bind to DNA and proteins, interfering with their normal functions and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-Amino-1,2,4-triazole-3-thiol
- 4-Amino-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole
- 4-(4-Bromobenzylidenamino)-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole
Uniqueness: 4-Amino-3-benzoylvinylthio-1,2,4-triazole stands out due to its benzoylvinylthio moiety, which imparts unique chemical and biological properties. This structural feature enhances its ability to interact with biological targets and increases its potential as a therapeutic agent .
Properties
CAS No. |
126335-03-3 |
|---|---|
Molecular Formula |
C11H10N4OS |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
(E)-3-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C11H10N4OS/c12-15-8-13-14-11(15)17-7-6-10(16)9-4-2-1-3-5-9/h1-8H,12H2/b7-6+ |
InChI Key |
WWVDGJKUZJXPDS-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/SC2=NN=CN2N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CSC2=NN=CN2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



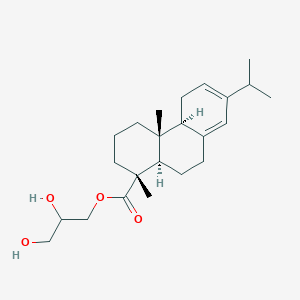



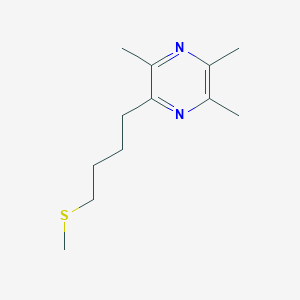

![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)

